3-Hydroxy-1,5-diphenyl-1-pentanone
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Overview
Description
3-Hydroxy-1,5-diphenyl-1-pentanone is an organic compound with the molecular formula C₁₇H₁₈O₂ It is known for its unique structure, which includes a hydroxyl group and two phenyl groups attached to a pentanone backbone
Scientific Research Applications
3-Hydroxy-1,5-diphenyl-1-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
3-Hydroxy-1,5-diphenyl-1-pentanone is known to exhibit both immunomodulatory and anti-tumor activity . .
Mode of Action
Its immunomodulatory and anti-tumor activities suggest that it may interact with cellular targets involved in immune response and cell proliferation .
Biochemical Pathways
Given its reported activities, it is plausible that it may influence pathways related to immune response and cell growth .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its solubility in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its immunomodulatory and anti-tumor activities. It may modulate immune cell function and inhibit tumor cell growth .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-1,5-diphenyl-1-pentanone is known to exhibit both immunomodulatory and anti-tumor activity
Cellular Effects
It is known to exhibit immunomodulatory and anti-tumor activity , suggesting it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit immunomodulatory and anti-tumor activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,5-diphenyl-1-pentanone typically involves the reaction of benzaldehyde with acetophenone in the presence of a base, followed by a subsequent reduction step. One common method is the aldol condensation of benzaldehyde and acetophenone to form 1,5-diphenyl-1-pentanone, which is then reduced to this compound using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1,5-diphenyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 3-keto-1,5-diphenyl-1-pentanone.
Reduction: Formation of 3,5-dihydroxy-1,5-diphenylpentane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Comparison with Similar Compounds
1,5-Diphenyl-1-pentanone: Lacks the hydroxyl group, resulting in different chemical and biological properties.
3,5-Dihydroxy-1,5-diphenylpentane: Contains an additional hydroxyl group, which may enhance its reactivity and biological activity.
3-Hydroxy-1,5-diphenyl-1-pentanol: A reduced form of the compound with different chemical properties.
Uniqueness: 3-Hydroxy-1,5-diphenyl-1-pentanone is unique due to its specific structure, which combines a hydroxyl group with two phenyl groups on a pentanone backbone. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-hydroxy-1,5-diphenylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUWGGININGVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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